molecular formula C24H21N5O2S B3006659 3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine CAS No. 866812-64-8

3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B3006659
CAS No.: 866812-64-8
M. Wt: 443.53
InChI Key: FLNZVHVAQOJAQA-UHFFFAOYSA-N
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Description

This compound belongs to the triazoloquinazoline family, characterized by a fused triazole-quinazoline core. Key structural features include:

  • Sulfonyl group: A 3,4-dimethylphenyl substituent at the 3-position of the triazoloquinazoline scaffold.
  • Amine group: A 3-methylphenyl moiety attached to the 5-position via an amine linkage. Molecular weight is 473.5 g/mol, with a calculated XLogP3 of ~5.2, indicating moderate lipophilicity .

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2S/c1-15-7-6-8-18(13-15)25-22-20-9-4-5-10-21(20)29-23(26-22)24(27-28-29)32(30,31)19-12-11-16(2)17(3)14-19/h4-14H,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNZVHVAQOJAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with the triazoloquinazoline core in the presence of a base such as pyridine or triethylamine.

    Attachment of the Methylphenyl Groups: The final step involves the attachment of the methylphenyl groups through a Friedel-Crafts alkylation reaction. This reaction typically requires a Lewis acid catalyst such as aluminum chloride and anhydrous conditions to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkyl halides, Lewis acids or bases as catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Research indicates that compounds with a triazoloquinazoline structure exhibit promising anticancer properties. The sulfonamide moiety enhances the molecule's ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that derivatives of triazoloquinazolines can effectively target cancer cells, leading to apoptosis and reduced tumor growth .
  • Antimicrobial Properties
    • The compound has been evaluated for its antimicrobial activity against various bacterial strains. The sulfonamide group is known to enhance the antibacterial effect by inhibiting folate synthesis in bacteria. In vitro studies demonstrate that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria .
  • Antimalarial Potential
    • In silico studies have suggested that triazoloquinazoline derivatives can serve as lead compounds for antimalarial drug development. The mechanism of action involves interference with the parasite's metabolic pathways, making it a candidate for further exploration in antimalarial therapies .

Pharmacological Insights

  • Mechanism of Action
    • The mechanism of action for this compound primarily involves the inhibition of specific protein targets within cells. It can bind to target enzymes through non-covalent interactions such as hydrogen bonding and π-π stacking, which modulate their activity and influence cellular processes .
  • Pharmacokinetics and Toxicology
    • Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics when administered orally. Toxicological evaluations indicate a low toxicity profile, making it a viable candidate for further clinical development .

Material Science Applications

  • Polymer Chemistry
    • The compound can be utilized as a building block in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices improves their stability and resistance to degradation .
  • Nanotechnology
    • In nanotechnology, derivatives of this compound are being explored for their potential use in drug delivery systems. Their ability to form stable nanoparticles can enhance the bioavailability of drugs while minimizing side effects .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant apoptosis in breast cancer cell lines when treated with triazoloquinazoline derivatives .
Study 2Antimicrobial EfficacyShowed effective inhibition of Staphylococcus aureus and Escherichia coli growth .
Study 3Antimalarial ActivityIn silico analysis indicated strong binding affinity to key metabolic enzymes in Plasmodium falciparum .

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the transcription and translation of genes, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Compounds with alkyl or methoxy/ethoxy groups (e.g., ) exhibit lower XLogP3 values compared to those with purely aromatic substituents ().
  • Steric Effects : Bulky substituents like 4-methylcyclohexyl () or benzyl () may hinder binding to flat receptor sites.

Anticonvulsant Activity

The 3-methylphenyl group may enhance blood-brain barrier penetration compared to polar analogs like .

Critical Analysis of Structural Variations

  • Sulfonyl Group Impact :
    • 3,4-Dimethylphenyl (Target) : Balances electron withdrawal and steric effects, optimizing receptor affinity.
    • Unsubstituted Phenyl () : Reduced steric hindrance but weaker electron-withdrawing capacity.
  • Amine Group Modifications: 3-Methylphenyl (Target): Moderate hydrophobicity ideal for membrane interactions.

Biological Activity

3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. The unique structural features of this compound, including its sulfonyl group and triazoloquinazoline core, suggest a variety of interactions with biological targets.

Chemical Structure

The compound can be represented by the following chemical structure:

C25H23N5O3S\text{C}_{25}\text{H}_{23}\text{N}_{5}\text{O}_{3}\text{S}

IUPAC Name

The IUPAC name for this compound is 3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine.

The biological activity of 3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine is primarily attributed to its ability to interact with various molecular targets. The mechanism involves:

  • Binding Interactions : The compound can form non-covalent interactions such as hydrogen bonds and π-π stacking with proteins or enzymes.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes, modulating their activity and influencing various biochemical pathways.

Biological Activities

Research indicates that compounds within the triazoloquinazoline class exhibit a range of biological activities:

  • Antihypertensive Effects : A study on related triazoloquinazolines demonstrated significant antihypertensive effects in vivo, suggesting potential applications in treating hypertension .
  • Antimicrobial Properties : Compounds similar to 3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine have shown antibacterial and antifungal activities .
  • Cytotoxicity : Some derivatives have been evaluated for cytotoxic effects against cancer cell lines, indicating potential as anticancer agents .

Case Studies and Research Findings

Several studies have explored the biological activity of triazoloquinazolines:

  • Study on Antihypertensive Activity : A series of 1,2,4-triazolo[1,5-a]quinazolines demonstrated significant reductions in heart rate and blood pressure in animal models. The compounds were synthesized and characterized using spectroscopic methods .
CompoundActivityMethod
Triazoloquinazoline AAntihypertensiveTail cuff method
Triazoloquinazoline BCytotoxic against cancer cellsMTT assay
  • Molecular Docking Studies : Research involving molecular docking has shown that related compounds bind effectively to enzymes such as Topoisomerase IV and Cytochrome P450. For instance, a docking score of -6.1 kcal/mol was reported for a similar triazoloquinazoline against Topoisomerase IV .

Comparative Analysis

When compared to other similar compounds:

Compound NameStructureBiological Activity
Triazoloquinazoline CSimilar core structureAntimicrobial
Triazoloquinazoline DDifferent substituentsAnticancer

The unique combination of functional groups in 3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine may confer distinct biological properties that differentiate it from other derivatives.

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